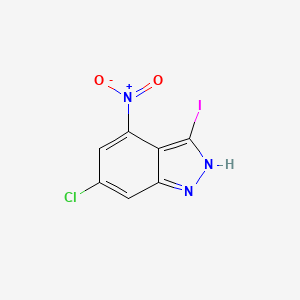

6-Chloro-3-iodo-4-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-iodo-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADCULZWTHEJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646324 | |

| Record name | 6-Chloro-3-iodo-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-97-1 | |

| Record name | 6-Chloro-3-iodo-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-3-iodo-4-nitro-1H-indazole physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-iodo-4-nitro-1H-indazole

Abstract

This compound is a highly functionalized heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently forming the core of pharmacologically active agents.[1][2] The unique substitution pattern of this molecule—featuring an electron-withdrawing nitro group and two distinct halogens (chloro and iodo) at key positions—makes it a valuable and versatile building block for synthetic chemistry and drug discovery. The iodine at the 3-position is particularly amenable to cross-coupling reactions, while the nitro group can be reduced to an amine for further derivatization.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive profile based on computational models and comparative analysis with structurally related analogs. Furthermore, it offers detailed, field-proven experimental protocols for researchers to empirically determine its core characteristics, including solubility, stability, and spectroscopic identity. This guide is intended to serve as a foundational resource for scientists and professionals engaged in chemical synthesis, lead optimization, and formulation development.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structural features of this compound—a bicyclic aromatic system with multiple substituents—govern its reactivity, intermolecular interactions, and ultimately, its utility.

-

Chemical Name: this compound

-

CAS Number: 885519-97-1[3]

-

Molecular Formula: C₇H₃ClIN₃O₂[3]

-

Molecular Weight: 339.48 g/mol

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental values for the target compound are not widely published. Therefore, we present a combination of computationally predicted properties and experimental/computed data from closely related structural analogs. This comparative approach provides a robust, scientifically grounded estimation of the compound's behavior.

| Property | This compound (Predicted) | 6-Chloro-4-nitro-1H-indazole[4][5] (Analog A: Lacks Iodine) | 3-Iodo-6-nitro-1H-indazole[6][7] (Analog B: Lacks Chlorine) |

| Molecular Weight ( g/mol ) | 339.48 | 197.58 | 289.03 |

| LogP (Octanol/Water) | ~3.5 - 4.0 | 2.0 | 2.1 |

| Topological Polar Surface Area (Ų) | 74.5 | 74.5 | 74.5 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Melting Point (°C) | > 200 (Est.) | Not Available | ~220 (Decomposes) |

| Aqueous Solubility | Very Low (Est.) | Low | Low |

| pKa (Acidic, N-H) | ~11-12 (Est.) | Not Available | Not Available |

Expert Insights:

-

LogP: The addition of both chlorine and iodine atoms significantly increases the lipophilicity (LogP) compared to the analogs. This suggests the compound will have poor aqueous solubility but good permeability across lipid membranes.

-

Solubility: The planar, aromatic structure combined with high lipophilicity predicts very low solubility in aqueous media. The presence of the polar nitro group and the N-H proton may allow for some solubility in polar organic solvents like DMSO, DMF, and potentially alcohols.[1]

-

Stability: Aromatic nitro compounds can be susceptible to reduction and may exhibit photolytic instability. The carbon-iodine bond is the weakest point for potential degradation, particularly under reductive or light-induced conditions.

Protocol for Spectroscopic Structural Elucidation

Confirming the identity and purity of a synthesized compound is paramount. The following workflow outlines the standard spectroscopic techniques used for the structural elucidation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 6. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Introduction: The Significance of the Indazole Scaffold

An In-Depth Technical Guide to 6-Chloro-3-iodo-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a halogenated nitroindazole derivative with significant potential as a versatile building block in medicinal chemistry and synthetic organic chemistry. While direct experimental data for this specific compound is limited, this document synthesizes available information and leverages data from closely related analogues to offer valuable insights for researchers.

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutics.[2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antileishmanial properties.[1][2][3][4]

The strategic placement of functional groups, such as halogens and nitro groups, on the indazole core can significantly modulate a molecule's reactivity, metabolic stability, and biological efficacy.[3] this compound combines three key functionalities: an iodine atom at the 3-position, a nitro group at the 4-position, and a chlorine atom at the 6-position. This specific arrangement offers multiple reaction sites for chemical diversification, making it a highly valuable intermediate for constructing complex molecular architectures and for use in fragment-based drug design. The iodine at C3 is particularly amenable to transition metal-catalyzed cross-coupling reactions, while the nitro group at C4 can be readily reduced to an amine for further functionalization.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its application in research. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 885519-97-1 | [5] |

| Molecular Formula | C₇H₃ClIN₃O₂ | [5] |

| Molecular Weight | 325.48 g/mol | Inferred from Formula |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | C1=C(C=C2C(=C1--INVALID-LINK--[O-])NN=C2I)Cl | Inferred from Structure |

Computed Physicochemical Properties (Based on Analogues)

Note: The following properties are estimated based on structurally similar compounds, such as 6-Chloro-4-nitro-1H-indazole and 3-Iodo-6-nitroindazole, and serve as a guideline.

| Property | Estimated Value | Analog Compound | Source |

| Topological Polar Surface Area (TPSA) | 71.82 Ų | 6-Chloro-4-nitro-1H-indazole | [6] |

| XLogP3 | ~2.1 | 3-Iodo-6-nitroindazole | [7] |

| Hydrogen Bond Donor Count | 1 | 6-Chloro-4-nitro-1H-indazole | [6] |

| Hydrogen Bond Acceptor Count | 3 | 6-Chloro-4-nitro-1H-indazole | [6] |

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

A logical synthetic approach would likely begin with a suitably substituted aniline, proceeding through diazotization and cyclization to form the 6-chloro-4-nitro-1H-indazole intermediate, which is then iodinated at the C3 position.

Caption: A plausible synthetic pathway for this compound.

Key Functionalization Reactions

The true value of this compound lies in its potential for subsequent chemical modifications. The three distinct functional groups offer orthogonal reactivity.

-

C3-Iodo Group : The carbon-iodine bond is a versatile handle for introducing molecular diversity. It readily participates in various transition metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: To form carbon-carbon bonds with boronic acids.

-

Sonogashira Coupling: To introduce alkyne moieties.

-

Heck Coupling: For the addition of alkenes.[1]

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

-

-

C4-Nitro Group : The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amine (-NH₂).[1] This transformation is typically achieved using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions. The resulting amino group can then be further functionalized through:

-

Amide bond formation.

-

Sulfonamide synthesis.

-

Reductive amination.

-

-

C6-Chloro Group : While less reactive than the iodo group in cross-coupling reactions, the chloro substituent can still participate in certain nucleophilic aromatic substitution (SNAr) reactions or serve as a site for modification under more forcing conditions. It also influences the electronic properties and lipophilicity of the molecule.

Caption: Key reaction pathways for the functionalization of the title compound.

Applications in Drug Discovery and Chemical Biology

The structural motifs present in this compound make it an attractive starting material for libraries aimed at discovering novel bioactive agents.

Kinase Inhibitors in Oncology

The indazole scaffold is a well-established core for numerous kinase inhibitors used in cancer therapy.[8] By utilizing the C3-iodo position for cross-coupling, diverse chemical entities can be introduced to target the ATP-binding pocket of various kinases. For example, derivatives could be designed to inhibit key signaling pathways, such as the RAF-MEK-ERK pathway, which is often dysregulated in many cancers.[1]

Caption: Inhibition of the RAF kinase pathway by a hypothetical indazole derivative.

Antimicrobial and Antiparasitic Agents

Substituted indazoles have also shown significant promise as antimicrobial and antileishmanial agents.[2] Specifically, novel 3-chloro-6-nitro-1H-indazole derivatives have been investigated as promising candidates against Leishmania infantum.[2][4] The title compound serves as an excellent precursor for generating a library of analogues to screen against various bacterial, fungal, and parasitic pathogens.[1]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds can guide safe handling practices.

-

Hazard Identification : Based on analogues like 3-Iodo-6-nitroindazole, this compound may be harmful if swallowed (Acute Toxicity, Oral).[7] It may also cause skin and serious eye irritation.[9]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical safety goggles.

-

Skin Protection : Handle with impervious gloves (e.g., nitrile rubber) and wear a lab coat.

-

Respiratory Protection : Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.

-

-

First Aid Measures :

-

If Inhaled : Move the person into fresh air.[10]

-

In Case of Skin Contact : Wash off with soap and plenty of water.

-

In Case of Eye Contact : Flush eyes with water as a precaution.

-

If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

-

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[11]

Disclaimer: This information is based on related compounds and should be used as a guide only. Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a highly functionalized heterocyclic compound with considerable potential for applications in medicinal chemistry and organic synthesis. Its strategically placed reactive sites—the iodo, nitro, and chloro groups—provide a versatile platform for the synthesis of complex molecules. For drug development professionals and researchers, this compound represents a valuable building block for creating diverse chemical libraries targeting a range of diseases, from cancer to infectious diseases. While further research is needed to fully characterize its properties and reactivity, the insights gathered from its analogues strongly suggest its utility as a key synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-Chloro-3-iodo-4-nitro-1H-indazole: A Versatile Scaffold for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-3-iodo-4-nitro-1H-indazole is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, iodo, and nitro groups on the indazole core, offers multiple avenues for synthetic diversification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected reactivity, and potential applications, drawing upon the established chemistry of related indazole derivatives. While specific experimental data for this exact molecule is limited in public literature, this document serves as a robust theoretical and practical framework for its utilization in research and development.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus is a "privileged scaffold" in drug discovery, forming the core structure of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic placement of functional groups on the indazole ring system is a key strategy for modulating the physicochemical properties and biological activities of these molecules. The title compound, this compound, is a prime example of a highly decorated indazole with significant potential for the synthesis of novel chemical entities.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and biological screening. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClIN₃O₂ | [2] |

| Molecular Weight | 323.48 g/mol | [2] |

| CAS Number | 885519-97-1 | [2] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Purity | >99% available commercially | [2] |

| Storage | Store in a dry, dark, and ventilated place | [2] |

Synthesis of this compound

Proposed Synthetic Pathway

The key transformation is the regioselective iodination at the C3 position of the indazole ring. This is a common and effective method for functionalizing the indazole core.[3]

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a general guideline based on similar iodination reactions of indazoles.[4] Optimization of reaction conditions may be necessary.

Materials:

-

6-Chloro-4-nitro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Potassium carbonate (K₂CO₃) solution

-

Deionized water

Procedure:

-

To a solution of 6-chloro-4-nitro-1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (2.0 equivalents).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Slowly add a solution of iodine (1.5 equivalents) in DMF to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Reactivity and Chemical Logic

The chemical reactivity of this compound is dictated by its three key functional groups, making it a versatile synthetic intermediate.

-

C3-Iodo Group: The iodine atom at the C3 position is an excellent leaving group, making this position highly susceptible to various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

-

C4-Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This amino functionality can then be further derivatized through acylation, alkylation, or diazotization reactions, providing another point for molecular diversification.[6]

-

C6-Chloro Group: The chlorine atom on the benzene ring is less reactive than the C3-iodo group but can still participate in nucleophilic aromatic substitution reactions under more forcing conditions or through metal-catalyzed processes.

Reaction Scheme: Diversification Potential

Caption: Key reaction pathways for this compound.

Potential Applications in Drug Discovery and Materials Science

The highly functionalized nature of this compound makes it an attractive starting material for the synthesis of compounds with potential applications in several fields:

-

Medicinal Chemistry: The indazole scaffold is a key component of many kinase inhibitors used in cancer therapy.[1] The ability to introduce diverse substituents at the C3, C4, and C6 positions allows for the generation of large libraries of compounds for screening against various biological targets. Furthermore, nitro-containing heterocyclic compounds have shown a broad spectrum of biological activities, including antimicrobial and antiparasitic effects.[7]

-

Materials Science: The extended π-system of the indazole ring, which can be further extended through cross-coupling reactions, suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related nitro and halogenated aromatic compounds are often classified as irritants and may be harmful if ingested or inhaled.

General Recommendations:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising, albeit under-characterized, chemical entity. Its densely functionalized structure provides a versatile platform for the synthesis of a wide array of novel molecules. This guide, by consolidating information from related compounds, offers a foundational understanding of its properties, synthesis, and reactivity, thereby enabling researchers to unlock its potential in drug discovery, materials science, and beyond. Further experimental investigation into the specific properties and reactions of this compound is warranted and will undoubtedly expand its utility in the scientific community.

References

Stability and storage conditions for halogenated nitroindazoles

An In-Depth Technical Guide to the Stability and Storage of Halogenated Nitroindazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Halogenated nitroindazoles are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science, valued for their unique physicochemical properties. However, their inherent reactivity necessitates a thorough understanding of their stability to ensure the integrity and reproducibility of research data, as well as the safety and efficacy of derived products. This guide provides a comprehensive overview of the critical factors influencing the stability of halogenated nitroindazoles, recommended storage and handling protocols, and methodologies for assessing their degradation. By integrating insights from established principles of chemical stability and forced degradation studies, this document serves as an essential resource for professionals working with these valuable but sensitive molecules.

Introduction: The Chemical Landscape of Halogenated Nitroindazoles

Halogenated nitroindazoles are characterized by an indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, substituted with one or more nitro groups and halogen atoms. The electron-withdrawing nature of both the nitro group and the halogens significantly influences the molecule's electron density, reactivity, and ultimately, its stability.[1] This unique electronic arrangement makes these compounds susceptible to specific degradation pathways that must be carefully managed.

Understanding the interplay between the indazole scaffold, the powerfully deactivating nitro group, and the reactive halogen substituents is fundamental to predicting and mitigating potential stability issues. This guide will dissect these factors to provide a scientifically grounded approach to their handling and storage.

Key Factors Influencing the Stability of Halogenated Nitroindazoles

The stability of a chemical compound is not an intrinsic, immutable property but rather a function of its environment. For halogenated nitroindazoles, several external factors can trigger or accelerate degradation.

Photostability: The Impact of Light Exposure

One of the most significant environmental factors affecting the stability of nitroaromatic compounds is light, particularly ultraviolet (UV) radiation.[2] The nitro group is a known photosensitive moiety that can absorb light energy, leading to the excitation of the molecule and subsequent chemical reactions.[2][3] This can initiate degradation cascades, including the reduction of the nitro group or cleavage of the indazole ring.[2]

Causality: The absorption of photons can promote electrons to higher energy orbitals, making the molecule more reactive and susceptible to bond cleavage.[2] This is a primary reason why many nitroaromatic compounds are stored in light-resistant containers.

Thermal Stability: The Role of Temperature

Elevated temperatures accelerate the rate of chemical reactions, including degradation processes.[3] While many heterocyclic compounds are thermally stable at ambient temperatures, prolonged exposure to high temperatures can lead to decomposition.[4] For halogenated nitroindazoles, thermal stress can induce the loss of nitro groups or other substituents, leading to the formation of impurities.

Recommendation: To minimize thermal degradation, storage in controlled and, where necessary, refrigerated environments is crucial.[5][6]

Hydrolytic Stability: The Influence of Moisture and pH

Hydrolysis, the reaction with water, is another critical degradation pathway for many organic molecules.[2] The rate of hydrolysis can be significantly influenced by the pH of the environment.[2] For halogenated nitroindazoles, both acidic and basic conditions can catalyze hydrolytic degradation, potentially leading to the cleavage of the indazole ring or modification of the nitro group.[2]

Practical Insight: It is imperative to protect these compounds from moisture during storage and handling. Using a desiccator for frequently accessed materials can be beneficial.[5]

Oxidative Stability: Reactivity with Oxygen

While the nitro group itself is an oxidizing moiety, the overall molecule can still be susceptible to external oxidizing agents.[5][7] The presence of atmospheric oxygen, especially in combination with light or heat, can lead to oxidative degradation.

Best Practice: For long-term storage of highly sensitive halogenated nitroindazoles, storing under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidation.[5]

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is paramount to preserving the purity and integrity of halogenated nitroindazoles.

General Storage Conditions

The following table summarizes the recommended storage conditions for halogenated nitroindazoles, based on general guidelines for nitroaromatic and halogenated compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C for long-term storage; controlled room temperature for short-term use.[5] | To minimize thermal degradation and slow down potential decomposition pathways.[5] |

| Light | Store in amber or opaque containers.[5] | To protect from photodegradation initiated by UV and visible light.[2][5] |

| Atmosphere | Tightly sealed containers. For highly sensitive compounds, store under an inert gas (e.g., Argon, Nitrogen).[5] | To prevent oxidation and hydrolysis from atmospheric moisture.[5] |

| Container | Original, tightly sealed containers. Polyethylene or polypropylene are often suitable.[8] | To prevent contamination and exposure to environmental factors.[8] |

| Location | A cool, dry, and well-ventilated area away from incompatible materials.[8][9] | To ensure safety and prevent accidental reactions.[8] |

Handling Precautions

Given the potential toxicity and reactivity of halogenated nitroindazoles, proper personal protective equipment (PPE) and handling procedures are non-negotiable.

-

Ventilation: Always handle these compounds in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[8][10]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[8]

-

Spill Management: In case of a spill, use appropriate procedures to clean it up, avoiding dust generation. Dampening with water before sweeping up dry powder is a recommended practice.[8]

Incompatible Materials

To prevent hazardous reactions, halogenated nitroindazoles should be stored separately from the following classes of chemicals:

Assessing the Stability of Halogenated Nitroindazoles: Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development and is essential for understanding the intrinsic stability of a molecule.[3][12] These studies involve subjecting the compound to conditions more severe than those it would typically encounter to identify potential degradation products and pathways.[3][12]

Objectives of Forced Degradation Studies

-

To identify likely degradation products.[12]

-

To establish degradation pathways.[12]

-

To develop and validate stability-indicating analytical methods.[12][13]

-

To understand the chemical properties of the molecule for formulation development and determination of appropriate storage conditions.[12][14]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on halogenated nitroindazoles.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How does 3 - methyl - 6 - nitroindazole degrade in the environment? - Blog - Rongyao [rongyaobio.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. 5-Nitroindazole(5401-94-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. benchchem.com [benchchem.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. benchchem.com [benchchem.com]

- 13. ijsdr.org [ijsdr.org]

- 14. Testing Drug Stability for Long-Term Storage [labonce.com]

Methodological & Application

Application Note & Protocol: Strategic Synthesis of 6-Chloro-3-iodo-4-nitro-1H-indazole

Introduction: The Strategic Value of Substituted Indazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] Its derivatives are particularly prominent in oncology, forming the core of several FDA-approved kinase inhibitors like Axitinib and Pazopanib.[2][3][4] The targeted synthesis of specifically functionalized indazoles is therefore a critical endeavor for expanding the chemical space available for drug development.

This document provides a detailed protocol for the synthesis of 6-Chloro-3-iodo-4-nitro-1H-indazole , a key intermediate whose distinct substitution pattern offers a triad of synthetic advantages:

-

The iodo group at the C-3 position serves as a versatile handle for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][5]

-

The nitro group at the C-4 position can be readily reduced to an amine, providing a vector for further functionalization or for modulating the electronic properties of the molecule.[1][5]

-

The chloro group at the C-6 position influences the molecule's overall lipophilicity and metabolic stability.

This guide explains the underlying chemical principles and provides a robust, step-by-step protocol for the direct C-3 iodination of 6-chloro-4-nitro-1H-indazole, designed for reproducibility and scalability in a research setting.

Reaction Principle: Electrophilic Aromatic Substitution on a Deactivated Indazole Core

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The C-3 position of the indazole ring is inherently susceptible to electrophilic attack.[6] However, the synthetic challenge lies in the deactivating effect of the electron-withdrawing chloro and nitro groups, which reduce the nucleophilicity of the indazole ring system.

To overcome this hurdle, the reaction is performed in the presence of a base. The base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), deprotonates the acidic N-1 proton of the indazole. This generates an indazolide anion, a significantly more electron-rich and nucleophilic species, which can then readily attack the electrophilic iodine (I₂).[5][7] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the ions involved and facilitates the reaction.[7][8]

Caption: Reaction scheme for the base-mediated iodination of the indazole.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments may be necessary for different scales.

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Recommended Purity | Notes |

| 6-chloro-4-nitro-1H-indazole | 885-52-9 | 197.57 | >97% | Starting Material |

| Iodine (I₂) | 7553-56-2 | 253.81 | >99.8% | Iodinating Agent |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | >99% | Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% | Reaction Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Extraction Solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | ACS Grade | For quenching excess iodine |

| Brine (Saturated NaCl solution) | N/A | N/A | N/A | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | Drying Agent |

| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography |

| TLC Plates | N/A | N/A | Silica gel 60 F₂₅₄ | For reaction monitoring |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Condenser (optional, for heated reactions)

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-4-nitro-1H-indazole (1.98 g, 10.0 mmol, 1.0 equiv.).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Base Addition: To the solution, add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.). Stir the resulting suspension vigorously. The base facilitates the deprotonation of the indazole, which is the rate-determining step for activation.

-

Iodine Addition: In a separate beaker, dissolve iodine (3.05 g, 12.0 mmol, 1.2 equiv.) in DMF (10 mL). Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material.

-

Quenching: Once the reaction is complete (as indicated by TLC), pour the mixture into a 250 mL beaker containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~100 mL). Stir until the deep brown/purple color of the excess iodine has completely disappeared, resulting in a pale yellow suspension.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

-

Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL). This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude solid by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure this compound.

-

Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under vacuum to obtain the final product.

Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |

| 6-chloro-4-nitro-1H-indazole | 197.57 | 10.0 | 1.98 g | 1.0 |

| Iodine (I₂) | 253.81 | 12.0 | 3.05 g | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g | 1.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL | Solvent |

| Theoretical Yield (Product) | 323.47 | 10.0 | 3.23 g | - |

| Expected Yield (Post-Purification) | 323.47 | - | ~2.4 - 2.9 g (75-90%) | - |

Visualization of the Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety, Handling, and Waste Disposal

Scientific integrity requires uncompromising attention to safety. All operations must be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures.

-

Hazard Identification:

-

Iodine (I₂): Corrosive and toxic. Causes severe irritation and burns to skin, eyes, and the respiratory tract.[9][10][11] Avoid inhaling dust or vapors.

-

Nitroaromatic Compounds: Generally considered toxic. Handle with care to avoid ingestion, inhalation, and skin contact.

-

N,N-Dimethylformamide (DMF): A reproductive toxin. Absorbed through the skin. Always use in a fume hood and wear appropriate gloves.

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant safety goggles or a face shield at all times.

-

Wear a flame-retardant lab coat.

-

Wear nitrile or neoprene gloves. Double-gloving is recommended when handling DMF.

-

-

Waste Disposal:

Product Validation and Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.

-

Thin-Layer Chromatography (TLC): To monitor the reaction and assess the purity of column fractions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the substitution pattern on the aromatic ring. The disappearance of the C-3 proton signal from the starting material is a key indicator of successful iodination.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): To verify the molecular weight of the product (M.W. 323.47 g/mol ) and its isotopic pattern (due to chlorine and iodine).

-

Melting Point (MP): A sharp melting point range is a good indicator of high purity.

By following this detailed protocol, researchers can reliably synthesize this compound, a valuable building block for the development of novel therapeutics, particularly in the field of kinase inhibition.[14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. ICSC 0167 - IODINE [chemicalsafety.ilo.org]

- 12. carlroth.com [carlroth.com]

- 13. Iodination - Wordpress [reagents.acsgcipr.org]

- 14. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 6-Chloro-3-iodo-4-nitro-1H-indazole as a Pivotal Intermediate in Modern Organic Synthesis

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2] This guide focuses on a highly functionalized derivative, 6-chloro-3-iodo-4-nitro-1H-indazole , a versatile and powerful building block for constructing complex molecular architectures. The strategic placement of three distinct functional groups—a reactive iodine at the C3 position, an electron-withdrawing nitro group at C4, and a chloro substituent at C6—provides an exceptional platform for sequential and regioselective modifications. This document provides an in-depth exploration of its properties, synthesis, and key applications, complete with detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions and subsequent functional group transformations, empowering researchers in drug discovery and synthetic chemistry.

Physicochemical and Spectroscopic Profile

The precise characterization of a synthetic intermediate is critical for reproducibility and downstream success. While extensive experimental data for this specific isomer is not broadly published, the following table consolidates available information and predicted properties based on closely related analogs.[3][4]

| Property | Value | Source / Notes |

| Chemical Name | This compound | - |

| CAS Number | 885519-97-1 | [5] |

| Molecular Formula | C₇H₃ClIN₃O₂ | [5] |

| Molecular Weight | 323.48 g/mol | Calculated |

| Appearance | Likely a yellow or beige solid powder | Based on analogous structures[6] |

| Purity | Typically >98% | Commercial suppliers[5] |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in others | General chemical knowledge |

| Predicted ¹H NMR | Complex aromatic signals expected between δ 7.5-9.0 ppm | Based on similar indazoles[4] |

| Predicted ¹³C NMR | C-I signal expected around δ 90 ppm | Based on iodoindazoles[4] |

Synthesis of the Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient pathway begins with the commercially available 6-chloro-1H-indazole.

General Synthetic Workflow

The overall strategy involves the nitration of the indazole core, followed by direct iodination at the electron-rich C3 position.

Caption: General workflow for the synthesis of this compound.

Protocol: Iodination of 6-Chloro-4-nitro-1H-indazole

This protocol is adapted from established procedures for the C3-iodination of indazoles.[7][8] The C3 position is susceptible to electrophilic substitution, a reaction that is facilitated under basic conditions which generate the more nucleophilic indazolide anion.

Materials:

-

6-Chloro-4-nitro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH), powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 6-chloro-4-nitro-1H-indazole (1.0 equiv) in anhydrous DMF, add powdered KOH (3.0 equiv) portion-wise at room temperature. The color of the solution will typically darken.

-

Stir the resulting mixture for 30 minutes to ensure complete formation of the indazolide anion.

-

Add solid iodine (I₂, 2.0 equiv) in several portions over 20 minutes. The reaction is exothermic; maintain the temperature below 40 °C if necessary with a water bath.

-

Continue stirring the reaction at room temperature for 3-5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into a vigorously stirred solution of saturated aqueous sodium bisulfite to quench the excess iodine. The color should fade from dark brown to a lighter yellow/orange as a precipitate forms.

-

Stir for an additional 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water, then with a small amount of cold diethyl ether to remove residual DMF.

-

Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo bond is the primary site of reactivity, making this intermediate an excellent substrate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.[9]

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl Indazoles

The Suzuki-Miyaura coupling is a robust method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures commonly found in pharmaceuticals.[10] The electron-deficient nature of the this compound substrate facilitates the initial oxidative addition step, which is often rate-limiting.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 8. soc.chim.it [soc.chim.it]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Suzuki Coupling Reactions with 3-Iodo-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 3-Aryl-Indazoles in Modern Drug Discovery

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for constructing biaryl compounds.[1][2] Its application to 3-iodo-indazole derivatives provides an efficient pathway to introduce a wide array of aryl and heteroaryl groups at the C-3 position. This strategic functionalization is crucial for developing extensive libraries of novel compounds for structure-activity relationship (SAR) studies, which are fundamental to modern drug development programs.[1]

The resulting 3-aryl-1H-indazole derivatives are of particular interest as kinase inhibitors.[1] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is a known factor in many diseases, including cancer. The ability to diversify the C-3 substituent via Suzuki coupling allows for the precise tuning of the potency, selectivity, and pharmacokinetic profiles of these potential drug candidates.[1]

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 3-iodo-indazole to a palladium(0) complex. This step forms a palladium(II) intermediate. The electron-deficient nature of the 3-iodo-indazole often facilitates this initial step.[5][6]

-

Transmetalation: The aryl or heteroaryl group is transferred from the organoboron reagent (typically a boronic acid or its ester) to the palladium(II) complex. This step requires the presence of a base to activate the organoboron species.[5][7]

-

Reductive Elimination: The final step is the reductive elimination of the desired 3-aryl-indazole product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Iodo-1H-indazole

This protocol is adapted from established methods for the direct iodination of indazole.[3][8]

Materials:

-

1H-Indazole

-

Potassium Hydroxide (KOH)

-

Iodine (I₂)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Water (deionized)

Procedure:

-

In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in DMF.

-

To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).[1]

-

Stir the reaction mixture at room temperature for 3 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite. A precipitate will form.[1]

-

Collect the solid by vacuum filtration.[1]

-

Wash the collected solid with water.[1]

-

Dry the solid under vacuum to yield 3-iodo-1H-indazole.[1]

Protocol 2: General Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-indazole

This is a general protocol and may require optimization for specific substrates.[1]

Materials:

-

3-Iodo-1H-indazole derivative (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)

-

Solvent system (e.g., 4:1 mixture of dioxane and water)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate or dichloromethane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Combine the 3-iodo-1H-indazole derivative, the boronic acid, and the base in a reaction vessel.[1]

-

Add the solvent system.[1]

-

Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]

-

Under a positive pressure of the inert gas, add the palladium catalyst.[1]

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.[1]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield.[1] The following tables summarize various reaction conditions for the Suzuki coupling of 3-iodo-indazole derivatives.

Table 1: Catalyst and Base Screening

| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Good to Excellent | [5] |

| PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DME | 80 | Good | [9][10] |

| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | Good to Excellent | [5] |

| PdCl₂(dtbpf) (3) | Na₂CO₃ (2) | Toluene/H₂O/EtOH | 80 | Moderate to Good | [3] |

Table 2: Substrate Scope with Optimized Conditions Optimized Conditions: Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C, 2h[9][10]

| 3-Iodo-Indazole Derivative | Boronic Acid | Product Yield (%) |

| N-ethyl-5-bromo-indazole | N-Boc-2-pyrroleboronic acid | High |

| N-Boc-5-bromo-indazole | 2-thiopheneboronic acid | Good |

| 5-bromo-3-carbomethoxy-indazole | N-Boc-2-pyrroleboronic acid | Good |

Troubleshooting and Field-Proven Insights

Issue 1: Low or No Conversion

-

Catalyst Inactivity: Ensure the palladium catalyst is not degraded. Using freshly opened catalyst or storing it under an inert atmosphere is crucial. A color change to black may indicate the formation of less active palladium black. For electron-deficient substrates, consider more electron-rich and bulky ligands like XPhos or SPhos.[5]

-

Insufficiently Strong or Insoluble Base: The base is critical for the transmetalation step. If using common bases like Na₂CO₃ or K₂CO₃, consider switching to stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄. The presence of water can be essential for the activity of some bases.[5][11]

-

N-H Interference: The free N-H group of the indazole can interfere with the catalytic cycle. While some protocols for unprotected 3-iodoindazoles exist, particularly under microwave conditions, N-protection (e.g., with Boc or SEM) is often crucial for successful coupling.[8][12]

Issue 2: Homocoupling of Boronic Acid

-

Thorough Degassing: This is a common side reaction, often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the catalyst.[5]

-

Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction.[5]

Issue 3: Protodeboronation of Boronic Acid

-

Anhydrous Conditions: This side reaction is promoted by excess water or protic solvents, high reaction temperatures, and prolonged reaction times. Use anhydrous solvents where possible or minimize the amount of water. Lowering the reaction temperature can also be beneficial.[1]

Safety Precautions

-

Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric. Handle them in a well-ventilated fume hood and under an inert atmosphere. Keep them away from heat, sparks, and open flames.[1]

-

Organoboron Reagents: Boronic acids are generally stable but can be irritants. Avoid inhaling dust and contact with skin and eyes.[1]

-

Solvents: Many solvents used in Suzuki coupling (e.g., dioxane, DMF, toluene) are flammable and/or toxic. Handle with appropriate personal protective equipment in a well-ventilated area.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 8. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Heck Reaction of 3-Iodo-6-Nitro-1H-Indazole Compounds

Introduction: The Strategic Importance of C-C Bond Formation in Indazole Scaffolds

The indazole ring system is a cornerstone of modern medicinal chemistry, featuring prominently in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its functionalization is therefore of paramount importance to drug discovery and development professionals. The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, stands out as a versatile and robust method for this purpose.[1]

This document provides a detailed guide to the application of the Heck reaction for the C3-alkenylation of 3-iodo-6-nitro-1H-indazole. The presence of an iodine atom at the C3 position makes this substrate highly suitable for transition metal-catalyzed cross-coupling reactions.[1] However, the strong electron-withdrawing nature of the nitro group at the C6 position significantly influences the substrate's reactivity, necessitating carefully optimized protocols for a successful transformation.[2][3] The resulting 3-alkenyl-6-nitro-indazoles are valuable intermediates, which can be further elaborated, for instance, by reducing the nitro group to an amine, thus opening pathways to a diverse range of molecular architectures for structure-activity relationship (SAR) studies.[2]

The Mechanism of the Heck Reaction: A Self-Validating Catalytic Cycle

The trustworthiness of the Heck reaction protocol lies in its well-understood and predictable catalytic cycle. The reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. This is often the rate-determining step, and the reactivity of the C-I bond in 3-iodo-6-nitro-1H-indazole is enhanced by the electron-withdrawing nitro group.[3] The subsequent steps involve migratory insertion of the alkene, followed by β-hydride elimination to yield the product and a hydridopalladium(II) complex. The final step is the reductive elimination of HX with the help of a base, which regenerates the active palladium(0) catalyst.

Diagram: The Catalytic Cycle of the Heck Reaction

Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.

Experimental Protocols

The following protocols are representative examples for the Heck coupling of 3-iodo-6-nitro-1H-indazole. It is crucial to adapt and optimize these conditions for different alkene coupling partners.

Protocol 1: General Procedure with Methyl Acrylate

This protocol details a typical Heck reaction using an activated alkene like methyl acrylate.[1]

A. Materials and Equipment:

-

Substrate: 3-iodo-6-nitro-1H-indazole

-

Alkene: Methyl Acrylate

-

Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

-

Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.[1]

B. Reagent Preparation and Stoichiometry (0.5 mmol scale):

-

3-iodo-6-nitro-1H-indazole: 144.5 mg (0.5 mmol, 1.0 eq)

-

Palladium(II) Acetate: 5.6 mg (0.025 mmol, 0.05 eq)

-

Sodium Carbonate: 106.0 mg (1.0 mmol, 2.0 eq)

-

Methyl Acrylate: 67 µL (0.75 mmol, 1.5 eq)

-

Anhydrous DMF: 2.5 mL

C. Step-by-Step Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodo-6-nitro-1H-indazole, Palladium(II) Acetate, and Sodium Carbonate.[1]

-

Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]

-

Add anhydrous DMF followed by methyl acrylate via syringe.[1]

-

Place the sealed flask in a preheated oil bath at 100-110 °C.[1]

-

Stir the reaction mixture vigorously for 4-12 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Considerations for N-Protection

For certain Heck couplings, particularly with less reactive alkenes, N-protection of the indazole ring may be necessary to prevent side reactions and improve yields.[3][4]

A. N-Protection Step (Example with DHP):

-

To a solution of 3-iodo-6-nitro-1H-indazole (1.0 eq) in DMF, add 3,4-dihydro-2H-pyran (DHP) (1.5 eq).[2]

-

Add a catalytic amount of methanesulfonic acid (0.1 eq) to the mixture.[2]

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.[2]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.[2]

B. Heck Reaction with N-Protected Indazole:

-

Follow the general procedure in Protocol 1, substituting the N-protected indazole for the unprotected starting material.

C. Deprotection:

-

Deprotection can be achieved post-coupling, for example, by acidic treatment for the THP group.

Diagram: Experimental Workflow

Caption: High-level workflow for the Heck reaction protocol.

Data Summary and Optimization

The versatility of the Heck reaction allows for considerable optimization. The following table summarizes typical conditions and considerations for the C3 functionalization of iodo-indazoles.

| Parameter | Typical Conditions | Rationale & Optimization Insights |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and effective precursor. The choice of ligand can be critical for stability and reactivity.[3] |

| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are commonly used. Sterically hindered ligands may suppress side reactions like de-iodination.[3] |

| Base | Na₂CO₃, K₂CO₃, Et₃N | An inorganic base like Na₂CO₃ is often robust. Organic amines like Et₃N can also be effective. The choice of base is critical for regenerating the Pd(0) catalyst.[1][5] |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents like DMF are standard as they effectively dissolve the reactants and salts.[1][5] |

| Temperature | 80-120 °C | Higher temperatures are generally required to drive the reaction to completion.[1][5] |

| Atmosphere | Inert (Ar or N₂) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[1] |

| Additives | Microwave, Ultrasound | Alternative energy sources like microwave irradiation can significantly reduce reaction times.[1] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst.2. Insufficient temperature.3. Poor quality of reagents (base, solvent). | 1. Use fresh catalyst. Consider a different ligand.2. Increase reaction temperature.3. Use a fresh, anhydrous, and deoxygenated solvent and a high-purity base.[3] |

| Formation of De-iodinated Side Product | Competing reductive pathway (hydrodehalogenation), especially with electron-deficient substrates. | Switch to a more sterically hindered ligand to disfavor the competing pathway.[3] |

| Mixture of Regioisomers | Electronic and steric nature of the alkene and catalyst system. | The choice of ligand on the palladium catalyst can influence and direct regioselectivity.[3] |

| Low Yields with Unprotected Indazole | The acidic N-H proton of the indazole can interfere with the catalytic cycle or cause side reactions. | Protect the indazole nitrogen (N1) with a suitable protecting group (e.g., THP, Boc, SEM) before performing the Heck reaction.[3][4] |

Safety Precautions

-

Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.[1]

-

Organic solvents like DMF are harmful. Avoid inhalation and skin contact.

-

Reactions at high temperatures should be conducted behind a safety shield.

Conclusion

The Heck reaction is a highly effective method for the C3-alkenylation of 3-iodo-6-nitro-1H-indazole, providing a gateway to novel and diverse derivatives for drug discovery.[2] Success hinges on the careful selection of reaction parameters, including the catalyst system, base, and solvent, as well as the strategic use of N-protection when necessary. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize these protocols to achieve high yields of the desired products.

References

Using 6-Chloro-3-iodo-4-nitro-1H-indazole in kinase inhibitor synthesis

An Application Guide to the Strategic Use of 6-Chloro-3-iodo-4-nitro-1H-indazole in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents, including several FDA-approved drugs.[1][2][3] Its unique bicyclic aromatic structure, featuring a pyrazole ring fused to a benzene ring, serves as an excellent bioisostere for native purine bases, allowing it to form key hydrogen bonding interactions with the hinge region of protein kinases. This has led to the development of a multitude of indazole-containing kinase inhibitors for cancer therapy.[1][4]

This compound is a highly functionalized and versatile starting material, strategically designed for the efficient construction of complex kinase inhibitors. Each substituent serves a distinct and critical purpose in a synthetic campaign:

-

The 3-Iodo Group: This is the primary reactive handle for introducing molecular complexity. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile installation of a wide variety of aryl, heteroaryl, and alkyl groups.[5][6][7] This position is often used to build the core structure that occupies the ATP-binding pocket of the target kinase.

-

The 4-Nitro Group: As a strong electron-withdrawing group, the nitro moiety influences the electronic properties of the indazole ring, impacting the reactivity of other positions.[8] More importantly, it can be readily reduced to a primary amine, which provides a crucial point for further derivatization to modulate potency, selectivity, and pharmacokinetic properties.[5][7]

-

The 6-Chloro Group: This substituent provides an additional site for modification and can be crucial for tuning the electronic landscape and lipophilicity of the final compound. In many inhibitors, the chlorine atom itself forms important halogen bonds or hydrophobic interactions within the kinase active site, enhancing binding affinity.

This guide provides detailed protocols and expert insights into the key synthetic transformations of this compound, enabling researchers to leverage its full potential in the discovery and development of novel kinase inhibitors.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the properties of closely related analogs provide a reliable estimation.

| Property | Estimated Value / Description | Reference Compound(s) |

| CAS Number | 885521-88-0 (for 6-Bromo analog) | 6-Bromo-3-iodo-1H-indazole[9][10][11] |

| Molecular Formula | C₇H₃ClIN₃O₂ | - |

| Molecular Weight | ~325.48 g/mol | - |

| Appearance | Likely a yellow to brown solid powder | General observation for nitroaromatics |

| Purity | Typically >97% (when sourced commercially) | 6-Bromo-3-iodo-1H-indazole[11] |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in ethers and chlorinated solvents. | General solubility of functionalized heterocycles |

Core Synthetic Protocols: A Step-by-Step Guide

The true utility of this compound is realized through a sequence of robust and well-established chemical transformations. The following protocols are designed to be self-validating, with clear steps for execution and monitoring.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position

This reaction is the cornerstone for building the core biaryl or heteroaryl-aryl structure of many kinase inhibitors. It forms a new carbon-carbon bond at the C3 position, displacing the iodine atom.[12][13][14]

Causality and Rationale: The Suzuki-Miyaura coupling is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The palladium catalyst is the engine of the reaction; the choice of ligand (e.g., from triphenylphosphine) is critical as it stabilizes the palladium center and modulates its reactivity.[15] The base (e.g., K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[16] A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.[13][16]

Detailed Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.[16]

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 mixture) via syringe. The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloro-4-nitro-1H-indazole.

Troubleshooting:

-

Low or No Conversion: This is often due to an inactive catalyst. Ensure the catalyst is fresh and handled under an inert atmosphere.[16] Alternatively, screen other catalyst/ligand systems like PdCl₂(dppf). The base may also be the issue; consider a stronger base like cesium carbonate (Cs₂CO₃).[15][16]

-

Formation of Homocoupled Boronic Acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Ensure thorough degassing.

-

Deboronation of Boronic Acid: This can happen with prolonged heating. Monitor the reaction closely and stop it once the starting material is consumed.

Protocol 2: Reduction of the 4-Nitro Group to a Primary Amine

This transformation is pivotal, converting the electron-withdrawing nitro group into a versatile nucleophilic amine, which is essential for installing key side chains that often confer solubility and target engagement.[5]

Causality and Rationale: While catalytic hydrogenation is a common method for nitro reduction, it carries a high risk of dehalogenation (removal of the chloro and iodo groups).[17] Therefore, chemical reduction is often preferred. Using iron powder in the presence of a mild acid source like ammonium chloride (NH₄Cl) is a robust, inexpensive, and chemoselective method that typically preserves aryl halides.[5] Tin(II) chloride (SnCl₂) in an acidic medium is another excellent and mild alternative.[17][18]

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the 3-aryl-6-chloro-4-nitro-1H-indazole derivative (1.0 equiv.) in a mixture of ethanol and water (e.g., 4:1 ratio).

-

Reagent Addition: Add iron powder (Fe, 5.0 equiv.) and ammonium chloride (NH₄Cl, 5.0 equiv.) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. The reaction is often accompanied by a color change from yellow to colorless. Monitor the disappearance of the starting material by TLC (typically 2-6 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. If needed, add water and extract the product with ethyl acetate.

-

Purification: The resulting 4-amino-3-aryl-6-chloro-1H-indazole is often pure enough for the next step. If necessary, it can be purified by column chromatography or recrystallization.

Troubleshooting:

-

Incomplete Reaction: If the reaction stalls, more iron powder and NH₄Cl can be added. Ensure the stirring is vigorous enough to keep the iron suspended.

-

Product Contamination with Iron Salts: Thoroughly washing the Celite pad is crucial. An aqueous work-up with a basification step (e.g., with sodium bicarbonate) can help precipitate remaining iron hydroxides before extraction.

Application in Kinase Inhibitor Synthesis: A Conceptual Workflow

The true power of this compound is demonstrated when these protocols are combined to build a molecule designed to inhibit a specific kinase, such as BRAF, which is frequently mutated in melanoma.[19][20]

This synthetic route allows for a modular approach to drug discovery. The "Arylboronic Acid" in Step 1 can be varied to optimize interactions in the ATP-binding site, while the "R-COCl or R-SO₂Cl" in Step 3 can be changed to fine-tune properties like cell permeability and target residence time. For example, the BRAF inhibitor Vemurafenib (PLX4032) features a core structure that could be conceptually derived from such a strategy.[19][21]

Target Context: The RAF-MEK-ERK Signaling Pathway

The inhibitors synthesized from this indazole scaffold often target kinases in critical cell signaling pathways that are dysregulated in cancer. A prime example is the RAF-MEK-ERK pathway, which controls cell proliferation and survival.[5] Mutations, such as BRAF V600E, lead to constitutive activation of this pathway.[19][20]

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 885521-88-0 | 6-Bromo-3-iodo-1H-indazole | Bromides | Ambeed.com [ambeed.com]